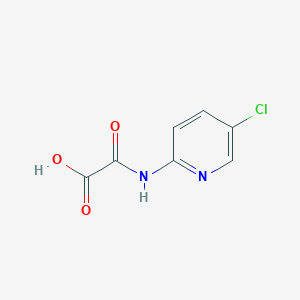
3,3-Dimethyl-3,4-dihydroisoquinoline
Vue d'ensemble
Description
3,3-Dimethyl-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines. It is characterized by a dihydroisoquinoline core structure with two methyl groups attached at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3,3-dimethyl-3,4-dihydroisoquinoline involves the heterocyclization of an activated arene with isobutyraldehyde and nitriles. This three-component reaction is efficient and provides the desired product in good yield . Another method involves the N-alkylation of this compound derivatives followed by oxidation of the resulting iminium salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Substitution: It can participate in electrophilic substitution reactions, particularly with β-dicarbonyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Substitution: Reagents such as β-dicarbonyl compounds and their analogs are used in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
3,3-Dimethyl-3,4-dihydroisoquinoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroisoquinoline: Lacks the two methyl groups at the 3-position.
1,2,3,4-Tetrahydroisoquinoline: Fully saturated version of the isoquinoline core.
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but fully saturated.
Uniqueness
3,3-Dimethyl-3,4-dihydroisoquinoline is unique due to the presence of two methyl groups at the 3-position, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
3,3-dimethyl-4H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-11(2)7-9-5-3-4-6-10(9)8-12-11/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQNTOHRTXRWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452922 | |
| Record name | 3,3-dimethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28460-55-1 | |
| Record name | 3,3-dimethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-([1,1'-biphenyl]-4-yl)propanoate](/img/structure/B108794.png)
![{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B108800.png)









![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B108872.png)


